1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Amide Bond Formation

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (7-Azaindole-6-carboxylic acid) is a privileged scaffold for kinase inhibitor programs (FGFR, JAK3, c-kit, TNIK). Its C6 carboxylic acid handle enables unique amide library synthesis, accessing chemical space orthogonal to 2-, 3-, or 5-positional isomers. Ideal for fragment-based drug discovery and structure-based design requiring C6 vector elaboration.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 898746-35-5
Cat. No. B1292559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS898746-35-5
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
InChIKeyLDJMQIKMKHNGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5): Technical Specifications and Procurement-Relevant Profile


1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5), also known as 7-azaindole-6-carboxylic acid, is a heterocyclic organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of fused bicyclic aromatics, which serve as privileged scaffolds in kinase inhibitor drug discovery programs . The compound is commercially available as a research chemical with standard purity specifications of 95%, typically supplied as a pale-yellow to yellow-brown solid requiring storage at 2–8°C under dry conditions . Its structural identity is confirmed by NMR, HPLC, and GC analytical methods per vendor quality control documentation .

Why 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) Cannot Be Interchanged with Positional Isomers or Other Azaindole Carboxylic Acids


The 1H-pyrrolo[2,3-b]pyridine scaffold exhibits profound regiospecific structure-activity relationships (SAR) wherein the substitution position of the carboxylic acid moiety dictates both synthetic accessibility to specific derivative series and the biological target engagement profile of resulting compounds. Position 2-substituted carboxylic acid derivatives of the pyrrolo[2,3-b]pyridine scaffold show potent inhibition of fibroblast growth factor receptors (FGFR1–4) with IC50 values ranging from 7 nM to 712 nM [1], whereas position 5-carboxamide derivatives demonstrate preferential activity toward Janus kinase 3 (JAK3) and JAK1 in immunomodulatory applications [2]. The 6-carboxylic acid position represents a distinct chemical handle that enables amide coupling reactions orthogonal to those accessible from the 2-, 3-, or 5-carboxylic acid regioisomers, thereby providing entry to a unique chemical space inaccessible via substitution with positional analogs. Furthermore, the 7-azaindole core has been specifically claimed in patents directed to c-kit kinase modulation [3] and broader protein kinase inhibition [4], establishing the scaffold's validated role in kinase-targeted therapeutic development.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) Against Positional Analogs and Alternative Building Blocks


Regiospecific Amide Coupling: Distinct Synthetic Utility of the 6-Carboxylic Acid Position

The 6-carboxylic acid group of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid serves as a site for EDCI/HOBt-mediated amide coupling with diverse amines, enabling the synthesis of 6-carboxamide derivatives [1]. This contrasts with the 5-carboxamide derivatives reported in JAK3 inhibitor programs where the carboxylic acid at the 5-position is required for optimal kinase binding interactions with the catalytic lysine residue [2]. In 1H-pyrrolo[2,3-b]pyridine-5-carboxamide-based JAK3 inhibitors, compound 14c exhibited an IC50 of 1 nM against JAK3 and demonstrated immunomodulating effects on interleukin-2-stimulated T cell proliferation [2]. The 6-carboxylic acid position cannot substitute for the 5-position in JAK3-targeted applications, and conversely, the 5-carboxylic acid cannot provide the vector geometry required for FGFR-targeted derivatives developed from the 2-carboxylic acid scaffold.

Medicinal Chemistry Kinase Inhibitor Synthesis Amide Bond Formation

TNIK Kinase Inhibition: Scaffold Validation Supporting 6-Position Functionalization

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with in-house screening identifying high inhibitory activity against this target . Subsequent optimization yielded compounds with TNIK IC50 values below 1 nM, and these compounds demonstrated concentration-dependent inhibition of interleukin-2 (IL-2) production . The carboxylic acid moiety at various positions (including 6-position) serves as a critical functional handle for introducing diverse amide substituents that modulate both potency and selectivity. Unlike the 2-carboxylic acid FGFR series where potency is highly sensitive to substitution (IC50 range spanning 7–712 nM across FGFR1–4) [1], the 6-carboxylic acid position offers a distinct exit vector for exploring SAR in kinase targets beyond the well-characterized FGFR and JAK families.

TNIK Inhibition IL-2 Modulation Oncology

c-Kit Kinase Patent Protection: 7-Azaindole Core Validation for Targeted Oncology

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core structure has been specifically claimed in patents directed to compounds with activity toward the receptor protein tyrosine kinase c-kit [1]. This patent (US-2006058340-A1, priority date June 17, 2004) covers compositions useful for treating c-kit-mediated diseases or conditions. The presence of a carboxylic acid functional group at various positions (including the 6-position) on the 7-azaindole core enables the synthesis of amide-linked extensions that modulate c-kit binding affinity. This patent protection and the demonstrated utility of 7-azaindole derivatives as protein kinase inhibitors across multiple patent families [2] establish the scaffold's commercial and therapeutic relevance, whereas alternative heterocyclic cores (e.g., indole-6-carboxylic acid, pyrazolo[3,4-b]pyridine) lack the same breadth of patent-backed kinase targeting validation.

c-Kit Inhibition Receptor Tyrosine Kinase Targeted Cancer Therapy

Synthetic Route Versatility: Two Distinct Precursor Pathways with Quantified Reaction Conditions

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid can be synthesized via two distinct precursor routes: (1) hydrolysis of 6-cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, 120 mg, 0.84 mmol) in ethanol (10 mL) under basic conditions , or (2) carboxylation of 6-bromo-7-azaindole . The downstream utility of the 6-carboxylic acid has been demonstrated in coupling reactions: treatment with HOBt (1.67 g, 12.33 mmol, 2 eq), EDCI (2.36 g, 12.33 mmol, 2 eq), and DIPEA (3.99 g, 30.84 mmol, 5 eq) in acetonitrile (10 mL) at room temperature enables amide bond formation with diverse amine nucleophiles [1]. This synthetic flexibility contrasts with the more restricted synthetic accessibility of 3-carboxylic acid and 4-carboxylic acid regioisomers of the 7-azaindole scaffold, which are not commercially available as standard catalog items and require custom synthesis with longer lead times.

Organic Synthesis Process Chemistry Building Block Production

Optimal Procurement and Research Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5)


Kinase Inhibitor Lead Optimization Requiring C6 Exit Vector SAR Exploration

In kinase inhibitor programs where structure-based drug design indicates that substituents extending from the C6 position of the 7-azaindole core can access the solvent-exposed region or a specificity pocket, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid provides the necessary carboxyl handle for amide library synthesis. This scenario applies when 5-carboxamide JAK3 inhibitor scaffolds (IC50 = 1 nM for optimized derivatives [1]) and 2-carboxylic acid FGFR-targeted series (IC50 range 7–712 nM [2]) have been explored but the C6 vector geometry is required for a specific target interaction. The EDCI/HOBt coupling conditions established at 6.17 mmol scale [3] provide a validated synthetic entry point.

c-Kit Targeted Oncology Programs Requiring Patent-Aligned Scaffold Selection

For research programs developing c-kit receptor tyrosine kinase inhibitors for oncology applications, the 7-azaindole scaffold is specifically covered by patent US-2006058340-A1 [4] and related protein kinase inhibitor patent families [5]. Procurement of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as the starting building block aligns with this IP landscape and enables the synthesis of 6-carboxamide derivatives that may be evaluated for c-kit inhibitory activity. This scenario is particularly relevant for programs where freedom-to-operate considerations favor scaffold selection with established patent protection over unvalidated alternative cores.

TNIK Inhibitor Discovery and IL-2 Pathway Modulation Research

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated high inhibitory activity against TNIK in in-house screening, with optimized derivatives achieving IC50 values below 1 nM and showing concentration-dependent IL-2 inhibition . Procurement of the 6-carboxylic acid building block enables the synthesis of C6-functionalized TNIK inhibitor candidates, expanding the SAR landscape beyond the published series. This scenario addresses the need for novel TNIK-targeted compounds in immunomodulation research where alternative scaffolds lack the validated sub-nanomolar potency benchmark established for the 7-azaindole core.

Fragment-Based Drug Discovery (FBDD) Requiring 7-Azaindole Core with Carboxylic Acid Handle

Azaindole derivatives have been increasingly utilized in kinase inhibitor fragment-based drug discovery programs [6]. 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (MW 162.15) falls within the optimal fragment molecular weight range and provides a carboxylic acid functional group suitable for fragment growing via amide coupling. This contrasts with 7-azaindole itself (CAS 271-63-6, MW 118.14), which lacks the carboxyl handle for direct elaboration, and with methyl ester-protected variants that require additional deprotection steps. The commercial availability with QC documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility required for fragment screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.